Tris(3,5-dimethylpyrazol-1-yl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3,5-dimethylpyrazol-1-yl)methylsilane is an organosilicon compound characterized by the presence of three 3,5-dimethylpyrazolyl groups attached to a central silicon atom
Preparation Methods
The synthesis of Tris(3,5-dimethylpyrazol-1-yl)methylsilane typically involves the reaction of 3,5-dimethylpyrazole with a silicon-containing precursor. One common method involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tris(3,5-dimethylpyrazol-1-yl)methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The pyrazolyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(3,5-dimethylpyrazol-1-yl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the development of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which Tris(3,5-dimethylpyrazol-1-yl)methylsilane exerts its effects is primarily through its ability to form stable complexes with metal ions. The pyrazolyl groups act as ligands, coordinating with metal centers and influencing their reactivity and stability. This coordination can affect various molecular pathways, depending on the specific metal ion and the context of the reaction .
Comparison with Similar Compounds
Tris(3,5-dimethylpyrazol-1-yl)methylsilane can be compared with other similar compounds, such as:
Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: This compound also features 3,5-dimethylpyrazolyl groups but is centered around a boron atom instead of silicon.
Poly(3,5-dimethylpyrazol-1-yl)methylbenzene ligands: These ligands have a benzene core with multiple 3,5-dimethylpyrazolyl groups attached.
The uniqueness of this compound lies in its silicon-centered structure, which imparts different chemical properties and reactivity compared to its boron or benzene-centered analogs.
Properties
IUPAC Name |
tris(3,5-dimethylpyrazol-1-yl)-methylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6Si/c1-11-8-14(4)20(17-11)23(7,21-15(5)9-12(2)18-21)22-16(6)10-13(3)19-22/h8-10H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMPLOOCOIRDED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579044 |
Source
|
Record name | 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162716-43-0 |
Source
|
Record name | 1,1',1''-(Methylsilanetriyl)tris(3,5-dimethyl-1H-pyrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.